molecular formula C7H6N2OS B12569745 1,2-Benzisothiazol-3(2H)-one, 2-amino- CAS No. 200421-25-6

1,2-Benzisothiazol-3(2H)-one, 2-amino-

Cat. No.: B12569745
CAS No.: 200421-25-6
M. Wt: 166.20 g/mol
InChI Key: UFJMCTFFRPUYRG-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 2-amino- is an aromatic heterocyclic compound that belongs to the benzothiazole family This compound is characterized by a fused benzene and thiazole ring structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazol-3(2H)-one, 2-amino- can be synthesized through several methods. One common route involves the reaction of 2-mercaptoaniline with acid chlorides. The reaction typically proceeds under acidic conditions, leading to the formation of the benzisothiazole ring .

Industrial Production Methods

In industrial settings, the production of 1,2-Benzisothiazol-3(2H)-one, 2-amino- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzisothiazole ring.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 2-amino- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Benzisothiazol-3(2H)-one, 2-amino- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzisothiazol-3(2H)-one, 2-amino- is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

200421-25-6

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-amino-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H6N2OS/c8-9-7(10)5-3-1-2-4-6(5)11-9/h1-4H,8H2

InChI Key

UFJMCTFFRPUYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)N

Origin of Product

United States

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